Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate

Process Chemistry Purification Distillation

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is a synthetic, N-Boc-protected piperidine derivative used as an advanced chemical intermediate. It possesses a ketone at the 3-position and methyl substituents at the 2- and 5-positions.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 2470440-75-4
Cat. No. B2906958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate
CAS2470440-75-4
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC1CC(=O)C(N(C1)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO3/c1-8-6-10(14)9(2)13(7-8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
InChIKeyMSRCULIGFKZZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate (CAS 2470440-75-4): A Defined Intermediate for JAK Inhibitor Synthesis


Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is a synthetic, N-Boc-protected piperidine derivative used as an advanced chemical intermediate. It possesses a ketone at the 3-position and methyl substituents at the 2- and 5-positions . Its primary documented application is as a key intermediate in the production of the Janus kinase (JAK) inhibitor CP-690550 (Tofacitinib), an FDA-approved drug for autoimmune diseases . This specific substitution pattern pre-positions the molecule for the complex stereochemical requirements of the final active pharmaceutical ingredient (API).

Why Generic 3-Oxopiperidine Intermediates Cannot Replace Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate in Specific Syntheses


Close structural analogs like N-Boc-3-piperidone (CAS 98977-36-7) or N-Boc-4-piperidone (CAS 79099-07-3) lack the critical 2,5-dimethyl substitution pattern. This structural difference is not trivial; it fundamentally alters the molecule's role in synthetic pathways. For the synthesis of Tofacitinib (CP-690550), the target compound provides a pre-functionalized scaffold that directly maps to the final drug's substituted piperidine core, bypassing multiple downstream synthetic steps that would be required if starting from a simpler, non-methylated piperidone . Furthermore, the distinct physiochemical properties (e.g., significantly lower boiling point) compared to its non-methylated analog directly impact purification strategies and process scalability [REFS-2, REFS-3].

Quantified Differentiation Guide for Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate (CAS 2470440-75-4)


Lower Boiling Point vs. Non-Methylated 3-Oxopiperidine Analog

The target compound exhibits a significantly lower boiling point (242.8 °C at 760 mmHg) compared to its closest non-methylated analog, tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone), which has a reported boiling point of 289.8 °C at 760 mmHg [REFS-1, REFS-2]. This 47 °C difference can be a critical factor for purification by fractional distillation during scale-up.

Process Chemistry Purification Distillation

Distinct Melting Point vs. Regioisomeric 4-Oxopiperidine Analog

The target compound has a low melting point range of 34-38 °C, which is drastically different from the high-melting N-Boc-4-piperidone (CAS 79099-07-3), which typically melts between 73-77 °C [REFS-2, REFS-3]. This substantial difference allows for unambiguous identity confirmation against a common regioisomer that might be present as a starting material or byproduct.

Quality Control Identity Testing Solid-State Handling

Established Intermediate for a High-Value Pharmaceutical: Tofacitinib

Unlike generic N-Boc-piperidones which are versatile building blocks for a broad range of targets, the primary documented and specific use of this compound is as an intermediate in the synthesis of CP-690550 (Tofacitinib), a multi-billion dollar JAK inhibitor . The 2,5-dimethyl substitution pattern is critical for constructing the drug's specific chiral piperidine motif, making it a more targeted and advanced intermediate compared to non-substituted alternatives . Tofacitinib itself has demonstrated single-digit nanomolar potency against its target kinases (e.g., JAK3 IC50 = 1.6 nM), validating the value of the final drug scaffold to which this intermediate leads [REFS-1, REFS-2].

Medicinal Chemistry API Synthesis JAK Inhibitor

Commercial Purity Specification Relative to a Closest Non-Methylated Analog

Commercially, the target compound is offered with a minimum purity specification of 95% . In comparison, the non-methylated analog N-Boc-3-piperidone is typically specified at a higher minimum of 97% . While seemingly a lower specification for the former, for an advanced intermediate requiring further functionalization, a 95% purity standard is often more than sufficient and can reflect a pragmatic balance between cost and purity that avoids unnecessary purification premiums.

Quality Assurance Supplier Comparison Purity Profile

Optimal Application Scenarios for Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate


Tofacitinib (CP-690550) and Analog API Process Development

This is the highest-value application. The compound's core structure is specifically designed for the construction of Tofacitinib's complex, chiral piperidine core . In a process chemistry setting, its significantly lower boiling point compared to simpler N-Boc-piperidones offers a tangible advantage for intermediate purification by distillation, simplifying the route to a high-purity final API [REFS-2, REFS-3].

Synthesis of 2,5-Disubstituted Piperidine Libraries for SAR Studies

For medicinal chemistry groups exploring JAK or other kinases, this compound serves as an ideal starting point for structure-activity relationship (SAR) libraries. The pre-installed 2,5-dimethyl-3-oxo scaffold allows direct diversification at the 3-position (e.g., via reductive amination), rapidly generating analogs of known JAK inhibitors. The distinct melting point of 34-38 °C provides a convenient quality checkpoint for the incoming library scaffold [REFS-4, REFS-5].

Reference Standard for Regioisomeric Impurity Profiling

In quality control (QC) for other piperidine-based APIs, the target compound's contrasting physical properties are a major asset. Its melting point (34-38 °C) is significantly different from the 4-oxo regioisomer (73-77 °C), which is a common process impurity [REFS-4, REFS-5]. This clear thermal differentiation makes it an excellent reference standard in methods like differential scanning calorimetry (DSC) or HPLC impurity profiling to track and quantify structurally similar contaminants.

Quote Request

Request a Quote for Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.